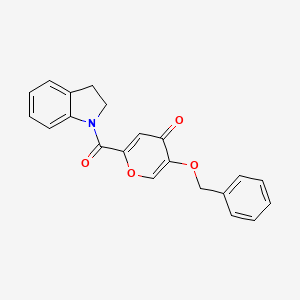
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, also known as BIP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BIP is a pyranone derivative that has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that it exhibits potent anticancer, anti-inflammatory, and antiviral properties. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, which could lead to the development of more potent derivatives. Additionally, future research could focus on studying the in vivo efficacy and toxicity of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one to determine its potential for clinical applications.
Synthesemethoden
The synthesis of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one involves the reaction of indoline-1-carboxylic acid with benzyl bromide in the presence of a base, followed by the cyclization of the resulting intermediate with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been extensively studied for its potential therapeutic properties. Numerous studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one exhibits anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-18-12-19(21(24)22-11-10-16-8-4-5-9-17(16)22)26-14-20(18)25-13-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXQZXMMKNDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
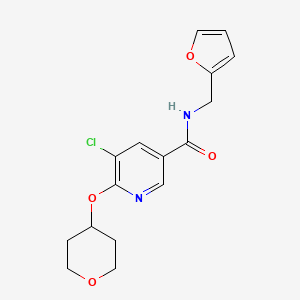
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)
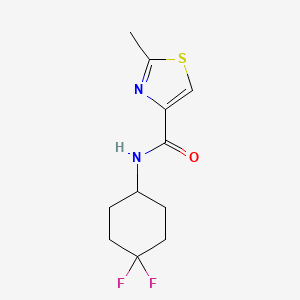
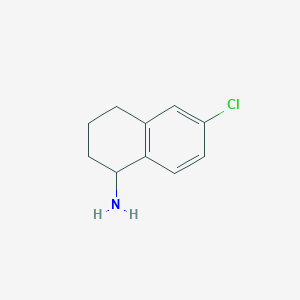
![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)
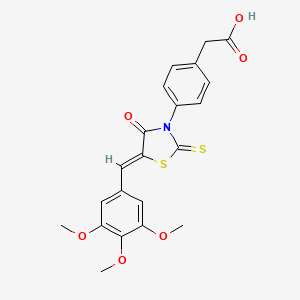
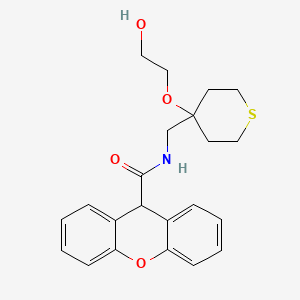
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)
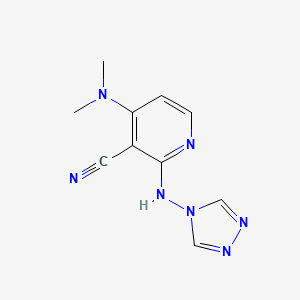
![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)
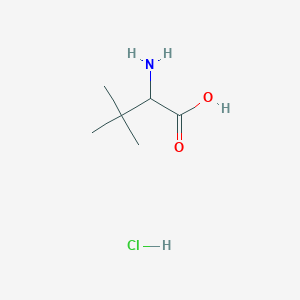
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)